molecular formula C26H29NO2 B6039584 N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide

Cat. No.: B6039584
M. Wt: 387.5 g/mol
InChI Key: CCABQXIPCUTXMZ-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide is a complex organic compound with a molecular formula of C26H29NO2 This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpropanamide structure

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-26(2,3)22-13-9-20(10-14-22)18-27-25(29)24(21-7-5-4-6-8-21)17-19-11-15-23(28)16-12-19/h4-16,24,28H,17-18H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCABQXIPCUTXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butylphenylmethyl intermediate: This step involves the alkylation of 4-tert-butylphenyl with a suitable alkylating agent.

    Coupling with hydroxyphenyl: The intermediate is then coupled with a hydroxyphenyl compound under specific reaction conditions, often involving a catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine source.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or hydroxyphenyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide can be compared with other similar compounds, such as:

  • N-tert-butyl-4-methyl-benzamide
  • 4-tert-butylphenylboronic acid
  • N-(tert-butyl)-2-((4’-methyl(1,1’-biphenyl)-4-yl)oxy)acetamide

These compounds share structural similarities but differ in their specific functional groups and chemical properties.

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